molecular formula C24H22N2O2S B5139015 N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

Cat. No. B5139015
M. Wt: 402.5 g/mol
InChI Key: WZKQMGQZLODSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide, commonly referred to as BTB-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

BTB-1 exerts its anti-inflammatory and antioxidant effects through the inhibition of nuclear factor-kappa B (NF-κB) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
BTB-1 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also increases the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), which play a crucial role in protecting cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BTB-1 in lab experiments is its high potency and selectivity, which allows for precise and accurate measurements of its effects. However, one of the limitations of using BTB-1 is its relatively low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of BTB-1, including the investigation of its potential applications in the treatment of other inflammatory and oxidative stress-related diseases, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic properties. Additionally, the identification of its molecular targets and the elucidation of its mechanism of action can provide valuable insights into the underlying mechanisms of inflammation and oxidative stress.

Synthesis Methods

The synthesis of BTB-1 involves the reaction of 2-mercaptobenzamide with benzyl bromide in the presence of a base. The resulting intermediate is then reacted with benzaldehyde to produce the final product. The synthesis of BTB-1 is relatively simple and can be achieved in a few steps with high yields.

Scientific Research Applications

BTB-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, including arthritis, asthma, and multiple sclerosis.

properties

IUPAC Name

N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-22-17-29-24(26(22)16-19-9-5-2-6-10-19)21-13-11-20(12-14-21)23(28)25-15-18-7-3-1-4-8-18/h1-14,24H,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKQMGQZLODSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

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